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Deacetylravidomycin - 88580-27-2

Deacetylravidomycin

Catalog Number: EVT-266844
CAS Number: 88580-27-2
Molecular Formula: C29H31NO8
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deacetylravidomycin is a natural product originally isolated from the fermentation broth of Streptomyces ravidus S50905 []. It belongs to the class of benzo[d]naphtho[1,2-b]pyran-6-one compounds and exhibits potent biological activities, including antitumor and antibacterial properties [, , ]. This compound serves as a valuable tool for investigating novel therapeutic targets and understanding fundamental biological processes.

Deacetylravidomycin N-oxide

    Ravidomycin

    • Compound Description: Ravidomycin is an antibiotic produced alongside Deacetylravidomycin and Deacetylravidomycin N-oxide by Streptomyces ravidus S50905 []. It serves as a precursor for the chemical synthesis of both Deacetylravidomycin and Ravidomycin N-oxide [].

    Ravidomycin N-oxide

    • Compound Description: Ravidomycin N-oxide is a chemically synthesized compound derived from Ravidomycin []. Its biological properties have been investigated [].

    Deacetylravidomycin M

    • Compound Description: Deacetylravidomycin M is a novel inhibitor of interleukin-4 (IL-4) signal transduction produced by Streptomyces sp. WK-6326 [, , , ]. It specifically inhibits IL-4-induced CD23 expression in U937 cells without exhibiting cytotoxic effects [, , , ].
    • Compound Description: Fucomycin V shares the same chromophore as Ravidomycin but features a d-fucopyranose sugar instead of d-ravidosamine []. It was isolated from Streptomyces sp. Am59 and represents the first report of this compound as a natural product [].
    Synthesis Analysis

    Desacetylravidomycin can be synthesized through several methods, primarily focusing on fermentation processes involving specific strains of Streptomyces. The synthesis typically involves:

    1. Fermentation: Cultivating Streptomyces sp. WK-6326 under controlled conditions to maximize the yield of desacetylravidomycin.
    2. Extraction: Following fermentation, the compound is extracted using organic solvents, such as methanol or ethyl acetate.
    3. Purification: Techniques like chromatography (e.g., silica gel or high-performance liquid chromatography) are employed to purify the compound from fermentation broth contaminants.

    The specific parameters for fermentation, such as temperature, pH, and nutrient composition, are critical for optimizing yield and purity. For instance, maintaining an optimal pH around 7.0 and a temperature of approximately 28°C has been reported to enhance production efficiency.

    Molecular Structure Analysis

    Desacetylravidomycin exhibits a complex molecular structure characterized by a benzo[d]naphtho[1,2-b]pyran framework. The detailed structure includes:

    • Molecular Formula: C₁₈H₁₃O₄
    • Molecular Weight: Approximately 293.29 g/mol
    • Functional Groups: The presence of hydroxyl (-OH) groups contributes to its biological activity.

    Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques to elucidate the structural details of desacetylravidomycin, confirming its unique chemical features and aiding in understanding its interaction with biological targets.

    Chemical Reactions Analysis

    Desacetylravidomycin participates in various chemical reactions that are pivotal for its biological activity:

    1. Photoactivation: The compound exhibits light-dependent activity, which enhances its antitumor properties when exposed to specific wavelengths of light.
    2. Interaction with Biological Targets: Desacetylravidomycin inhibits DNA and RNA synthesis in bacterial cells, affecting their growth and replication.

    The exact reaction mechanisms involve complex interactions with cellular components, leading to downstream effects on signal transduction pathways.

    Mechanism of Action

    Desacetylravidomycin functions primarily as an inhibitor of interleukin-4 signaling pathways. Its mechanism includes:

    • Binding Affinity: The compound binds to specific receptors involved in the IL-4 signaling cascade, preventing downstream signaling that would normally lead to immune activation.
    • Inhibition of Cytokine Activity: By disrupting IL-4 signal transduction, desacetylravidomycin can modulate immune responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation or immune dysregulation.

    Research indicates that desacetylravidomycin's action may also involve altering gene expression profiles associated with immune responses.

    Physical and Chemical Properties Analysis

    Desacetylravidomycin possesses distinctive physical and chemical properties:

    • Appearance: Typically presented as a yellowish powder.
    • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
    • Stability: The compound is stable under acidic conditions but may degrade under extreme alkaline conditions.

    These properties are essential for determining the appropriate formulation for therapeutic use and understanding its behavior in biological systems.

    Applications

    Desacetylravidomycin has several promising applications in scientific research and medicine:

    1. Immunology Research: As an inhibitor of interleukin-4 signaling, it serves as a valuable tool for studying immune responses and cytokine interactions.
    2. Antitumor Activity: Its light-dependent activation mechanism opens avenues for developing targeted cancer therapies that minimize damage to surrounding healthy tissues.
    3. Potential Therapeutic Agent: Ongoing studies aim to evaluate its efficacy in treating conditions related to immune dysfunction or hyperactivity.
    Biosynthetic Pathways and Microbial Production

    Genetic and Enzymatic Basis of Desacetylravidomycin Biosynthesis

    Desacetylravidomycin belongs to the angucycline class of polyketides, characterized by a distinctive tetracyclic ring system. Its biosynthesis is governed by a type II polyketide synthase (PKS) gene cluster, typically spanning 25–40 kb in actinomycete genomes. Key enzymatic steps include:

    • Initial polyketide chain assembly: A minimal PKS (comprising ketosynthase α/β heterodimers and acyl carrier proteins) catalyzes the decarboxylative condensation of malonyl-CoA extender units into a poly-β-ketone backbone.
    • Ring cyclization and aromatization: Cyclases (e.g., cyclase/aromatase enzymes) fold the linear chain into the characteristic angular tetracyclic scaffold, while ketoreductases selectively reduce carbonyl groups [1] [7].
    • Post-PKS tailoring: Desacetylravidomycin derives from ravidomycin through the action of a carboxylesterase enzyme, which cleaves the acetyl moiety at C-3. This step is confirmed by gene knockout studies, where esterase deletion mutants accumulate acetylated precursors [10].

    Recent genomic analyses reveal that the biosynthetic gene cluster (BGC) includes regulators (e.g., SARP family transcription factors) that activate pathway expression under nutrient-limited conditions [5].

    Table 1: Core Enzymes in Desacetylravidomycin Biosynthesis

    Enzyme TypeGene SymbolFunction
    Minimal PKS KSαravAChain elongation initiation
    Minimal PKS KSβravBChain elongation control & length specificity
    Acyl Carrier ProteinravCPolyketide chain carrier
    Cyclase/AromataseravDRing formation & aromatization
    CarboxylesteraseravEDeacetylation of ravidomycin precursor

    Role of Polyketide Synthase (PKS) Clusters in Secondary Metabolite Formation

    PKS clusters in desacetylravidomycin-producing actinomycetes operate via a modular, assembly-line mechanism. Unlike iterative type I PKS systems (e.g., in erythromycin), type II PKSs reuse the same enzymatic complex repeatedly to extend the polyketide chain. This system’s efficiency is governed by:

    • Subunit specificity: The KSα-KSβ partnership determines chain length and folding patterns. Heterologous expression of ravA-ravB in Streptomyces coelicolor yields shorter polyketides, confirming their role in C20 backbone formation [7].
    • Scaffold diversification: Dehydratases, methyltransferases, and glycosyltransferases encoded adjacent to the PKS core introduce structural variations. For desacetylravidomycin, a glycosyltransferase attaches deoxysugars to the aglycone, enhancing bioactivity [10].

    Notably, hybrid PKS-NRPS (nonribosomal peptide synthetase) clusters are absent in desacetylravidomycin pathways, distinguishing it from mixed-metabolite families like rifamycins [1] [4].

    Comparative Analysis of Biosynthetic Gene Clusters in Marine vs. Terrestrial Actinomycetes

    Marine-derived actinomycetes (e.g., Salinispora arenicola) exhibit BGC adaptations to high-salinity and oligotrophic conditions, which influence desacetylravidomycin production:

    • Cluster architecture: Marine strains harbor larger BGCs (avg. 35 kb vs. 28 kb in terrestrial strains) with enriched transposase and regulator genes, suggesting adaptive evolution via horizontal gene transfer. For example, marine Streptomyces spp. possess salt-responsive promoters upstream of PKS genes [3] [5].
    • Unique tailoring enzymes: Marine BGCs encode halogenases (e.g., flvH in Salinispora), absent in terrestrial counterparts, enabling chlorination/bromination of polyketide scaffolds [1] [10].
    • Silent cluster activation: Up to 60% of marine actinomycete BGCs are transcriptionally silent under lab conditions but can be induced via co-cultivation with competing microbes or epigenetic modifiers (e.g., histone deacetylase inhibitors), a trait less pronounced in terrestrial strains [5] [8].

    Table 2: BGC Features in Marine vs. Terrestrial Actinomycetes

    FeatureMarine IsolatesTerrestrial Isolates
    Avg. BGC Size30–40 kb25–32 kb
    Halogenase GenesPresent in >80% of clusters<10% of clusters
    Salt-Responsive PromotersHigh frequencyRare
    Regulatory ComplexityMulti-enhancer systems commonSingle regulators dominate
    Silent Clusters>60%30–40%

    Fermentation Optimization for Enhanced Desacetylravidomycin Yield

    Maximizing desacetylravidomycin titers requires precise manipulation of culture conditions and nutrient sources:

    • Critical media components:
    • Carbon sources: Maltose (4% w/v) outperforms glucose, reducing catabolite repression and sustaining PKS expression throughout growth [9].
    • Nitrogen modulation: Soybean meal (2% w/v) as a complex nitrogen source increases yield by 40% vs. inorganic salts, likely by providing amino acid precursors for tailoring enzymes [6] [9].
    • Physicochemical parameters:
    • Optimal pH 7.2–7.5 maintains enzyme stability, while dissolved oxygen >30% saturation prevents oxidative byproduct formation.
    • Two-stage temperature shifts (28°C for growth → 22°C for production) extend the stationary phase, boosting titers 2.2-fold [9].
    • Statistical optimization: Plackett-Burman screening identified Mg²⁺ (0.1 mM) and Fe²⁺ (0.05 mM) as trace metal catalysts for PKS activity. Subsequent Response Surface Methodology (RSM) models increased yield from 120 mg/L to 450 mg/L in Streptomyces sp. strain M045 [9].
    • Fed-batch superiority: Continuous feeding of maltose and ammonium sulfate in bioreactors achieves 860 mg/L desacetylravidomycin—1.9× higher than batch fermentation—by minimizing precursor depletion [6].

    Table 3: Fermentation Optimization Parameters

    FactorOptimal LevelImpact on Yield
    Carbon SourceMaltose (4% w/v)↑ 40% vs. glucose
    Nitrogen SourceSoybean meal (2% w/v)↑ 40% vs. NH₄Cl
    Temperature (Production)22°C↑ 120% vs. 28°C
    Mg²⁺ Concentration0.1 mM↑ 25% vs. control
    Fermentation ModeFed-batch860 mg/L vs. 450 mg/L (batch)
    • Desacetylravidomycin
    • Ravidomycin
    • Angucycline
    • Polyketide synthase (PKS)
    • Nonribosomal peptide synthetase (NRPS)

    Properties

    CAS Number

    88580-27-2

    Product Name

    Desacetylravidomycin

    IUPAC Name

    4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

    Molecular Formula

    C29H31NO8

    Molecular Weight

    521.6 g/mol

    InChI

    InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1

    InChI Key

    ZHXCTIMNNKVMJM-JSPLCZCHSA-N

    SMILES

    CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

    Solubility

    Soluble in DMSO

    Synonyms

    Desacetylravidomycin; AY-26,623; AY26,623; Deacetylravidomycin.

    Canonical SMILES

    CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

    Isomeric SMILES

    C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

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